

An In-depth Technical Guide to 1-Bromo-4-(perfluoroethoxy)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Bromo-4-(perfluoroethoxy)benzene
Cat. No.:	B1329640

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of **1-Bromo-4-(perfluoroethoxy)benzene** (CAS No. 56425-85-5). This compound, also known as 1-bromo-4-(perfluoroethoxy)benzene, is a valuable fluorinated building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both a bromine atom and a strongly electron-withdrawing perfluoroethoxy group, make it a versatile substrate for constructing complex molecules. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reactivity, and application in areas such as medicinal chemistry and agrochemical synthesis. All data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction: The Strategic Value of Fluorinated Aryl Halides

The incorporation of fluorine into organic molecules is a widely employed strategy in the design of pharmaceuticals and agrochemicals to enhance metabolic stability, bioavailability, and binding affinity.^[1] **1-Bromo-4-(perfluoroethoxy)benzene** belongs to a class of compounds that combines a reactive handle for cross-coupling reactions—the bromo group—with a lipophilic and strongly electron-withdrawing perfluoroethoxy moiety. This combination makes it a highly sought-after intermediate for introducing the $-\text{OCF}_2\text{CF}_3$ group into target molecules,

thereby modulating their physicochemical and biological properties. This guide will delve into the core characteristics of this compound, providing a foundational understanding for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its successful application in synthesis.

Physical and Chemical Identity

The key identifiers and physical properties of **1-Bromo-4-(perfluoroethoxy)benzene** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	56425-85-5	[2]
Molecular Formula	C ₈ H ₄ BrF ₅ O	[2]
Molecular Weight	291.01 g/mol	[2]
IUPAC Name	1-bromo-4-(1,1,2,2,2-pentafluoroethoxy)benzene	[2]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	186 °C	[3]
Density	1.677 g/cm ³	[3]
Flash Point	83 °C	[3]
XLogP3-AA	4.5	[2]

Spectroscopic Profile

While experimental spectra for **1-Bromo-4-(perfluoroethoxy)benzene** are not widely published, its spectroscopic characteristics can be reliably predicted based on the analysis of structurally similar compounds, such as 1-bromo-4-fluorobenzene and 1-bromo-4-(trifluoromethoxy)benzene.

2.2.1. ^1H NMR Spectroscopy (Predicted)

The ^1H NMR spectrum is expected to be simple, showing a characteristic AA'BB' system for the para-substituted benzene ring. The electron-withdrawing nature of the perfluoroethoxy group will deshield the aromatic protons relative to bromobenzene.

- $\delta \sim 7.6\text{-}7.5$ ppm (d, 2H): Protons ortho to the bromine atom.
- $\delta \sim 7.1\text{-}7.0$ ppm (d, 2H): Protons ortho to the perfluoroethoxy group.

2.2.2. ^{13}C NMR Spectroscopy (Predicted)

The ^{13}C NMR spectrum will reflect the substitution pattern and the electronic effects of the substituents. Key predicted shifts include:

- $\delta \sim 158\text{-}156$ ppm: Carbon attached to the oxygen of the perfluoroethoxy group.
- $\delta \sim 133\text{-}132$ ppm: Carbons ortho to the bromine atom.
- $\delta \sim 123\text{-}121$ ppm: Carbons ortho to the perfluoroethoxy group.
- $\delta \sim 119\text{-}117$ ppm: Carbon attached to the bromine atom.
- The carbons of the perfluoroethoxy group will show complex splitting due to C-F coupling.

2.2.3. ^{19}F NMR Spectroscopy (Predicted)

The ^{19}F NMR spectrum is a key identifier for this compound. The chemical shifts are typically referenced to CFCl_3 .^[4]

- $\delta \sim -82$ to -86 ppm (t): $-\text{CF}_3$ group.
- $\delta \sim -90$ to -94 ppm (q): $-\text{OCF}_2-$ group. The multiplicity will arise from the coupling between the two fluorine environments.

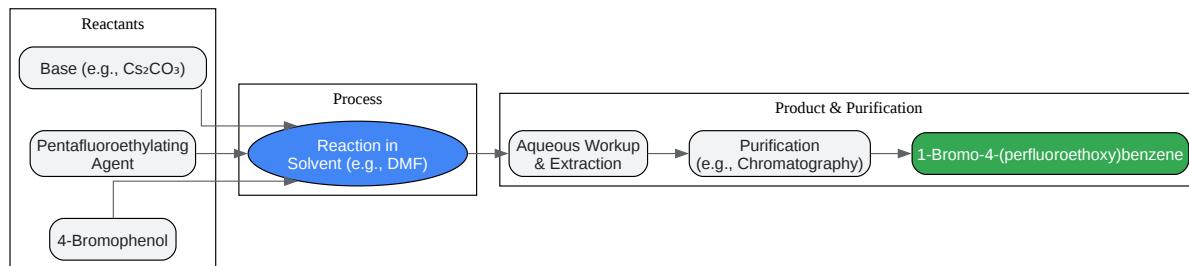
2.2.4. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by absorptions characteristic of the aromatic ring and the C-F and C-O bonds.

- ~ 1590 - 1480 cm^{-1} : Aromatic C=C stretching vibrations.
- ~ 1250 - 1050 cm^{-1} : Strong C-O and C-F stretching vibrations.
- $\sim 830\text{ cm}^{-1}$: C-H out-of-plane bending for a 1,4-disubstituted benzene ring.

2.2.5. Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio).[\[5\]](#)


- m/z ~ 290 / 292 : Molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$.
- m/z ~ 211 : Fragment corresponding to the loss of a bromine radical $[\text{M}-\text{Br}]^+$.
- m/z ~ 145 : Fragment corresponding to the loss of the perfluoroethoxy radical $[\text{M}-\text{OCF}_2\text{CF}_3]^+$.

Synthesis of 1-Bromo-4-(perfluoroethoxy)benzene

The synthesis of **1-Bromo-4-(perfluoroethoxy)benzene** is most commonly achieved through the O-alkylation of 4-bromophenol with a suitable pentafluoroethylating agent. A detailed experimental protocol based on a reported procedure is provided below.[\[3\]](#)

Synthetic Workflow

The overall synthetic strategy involves the reaction of a phenoxide with an electrophilic source of the pentafluoroethyl group.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Bromo-4-(perfluoroethoxy)benzene**.

Experimental Protocol: O-Pentafluoroethylation of 4-Bromophenol

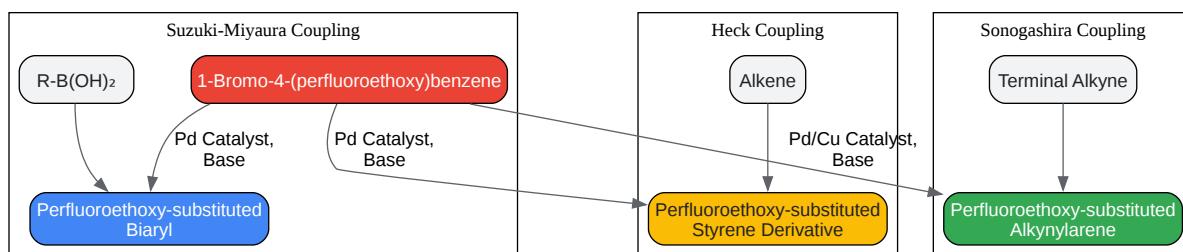
This protocol describes the synthesis from 4-bromophenol and an in situ generated pentafluoroethylating agent from trifluoroethanol.[\[3\]](#)

Materials:

- Trifluoroethanol
- Anhydrous Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoromethanesulfonic anhydride
- 4-Bromophenol
- Cesium Carbonate (Cs₂CO₃)

- N,N-Dimethylformamide (DMF)
- 1N Hydrochloric acid (HCl)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Standard laboratory glassware and magnetic stirrer

Procedure:


- Preparation of the Pentafluoroethylating Agent (in situ): a. To a stirred solution of trifluoroethanol (1 equivalent) in anhydrous DCM, add DIPEA (2.7 equivalents) at room temperature. b. Cool the reaction mixture to -78 °C. c. At -78 °C, add trifluoromethanesulfonic anhydride (1.2 equivalents) to the reaction mixture. d. Stir for 30 minutes, then slowly warm the mixture to -30 °C and continue stirring for another 30 minutes. The resulting solution contains the active pentafluoroethylating agent.
- O-Alkylation Reaction: a. In a separate flask, prepare a stirred solution of 4-bromophenol (1 equivalent) and cesium carbonate (2 equivalents) in DMF. b. To this mixture, add the DCM solution containing the pentafluoroethylating agent from step 1 at room temperature. c. Stir the mixture for 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup and Purification: a. Upon completion, dilute the reaction mixture with deionized water and extract with DCM (2 x volume). b. Combine the organic layers and wash sequentially with 1N HCl and deionized water. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. The crude product can be purified by column chromatography on silica gel to yield pure **1-Bromo-4-(perfluoroethoxy)benzene**.

Reactivity and Synthetic Applications

The reactivity of **1-Bromo-4-(perfluoroethoxy)benzene** is dominated by the carbon-bromine bond, which serves as a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-withdrawing perfluoroethoxy group can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle of cross-coupling reactions.[6] This makes **1-Bromo-4-(perfluoroethoxy)benzene** an excellent substrate for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.

[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions of **1-Bromo-4-(perfluoroethoxy)benzene**.

4.1.1. Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C-C bonds between **1-Bromo-4-(perfluoroethoxy)benzene** and various organoboron compounds. It is widely used in the synthesis of complex biaryl structures found in many pharmaceutical agents.[7]

General Protocol for Suzuki-Miyaura Coupling:

- To a reaction vessel, add **1-Bromo-4-(perfluoroethoxy)benzene** (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equivalents).
- Evacuate and backfill the vessel with an inert gas (e.g., Argon).
- Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

- Heat the mixture (typically 80-100 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).
- After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by chromatography.

Applications in Drug Discovery and Agrochemicals

The perfluoroethoxy group is known to enhance lipophilicity and metabolic stability, making it a desirable feature in bioactive molecules.^[1] **1-Bromo-4-(perfluoroethoxy)benzene** serves as a key building block for introducing this moiety.

- Medicinal Chemistry: It can be used in the synthesis of novel kinase inhibitors, GPCR antagonists, and other therapeutic agents where the perfluoroethoxy group can occupy hydrophobic pockets in target proteins and block metabolic degradation pathways.^[6]
- Agrochemicals: The incorporation of the perfluoroethoxy group can lead to the development of more potent and persistent herbicides, fungicides, and insecticides.^[1]

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.

GHS Hazard Classification

1-Bromo-4-(perfluoroethoxy)benzene is classified with the following hazards:^[2]

- H227: Combustible liquid
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Ventilation: Handle in a well-ventilated fume hood.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

1-Bromo-4-(perfluoroethoxy)benzene is a strategically important building block for modern chemical synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable route for the introduction of the valuable perfluoroethoxy group. This guide has outlined its core properties, a detailed synthetic protocol, and its key applications, providing researchers with the foundational knowledge required to effectively and safely utilize this versatile reagent in their synthetic endeavors. The continued exploration of this and other fluorinated intermediates will undoubtedly fuel further innovation in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 1-Bromo-4-(pentafluoroethoxy)benzene | C8H4BrF5O | CID 91853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1-bromo-4-(pentafluoroethoxy)- CAS#: 56425-85-5 [m.chemicalbook.com]
- 4. colorado.edu [colorado.edu]
- 5. google.com [google.com]
- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-4-(perfluoroethoxy)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329640#what-are-the-properties-of-1-bromo-4-perfluoroethoxy-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com